4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid
Overview
Description
4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid is an organic compound that belongs to the class of nitroimidazoles. Nitroimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for their antimicrobial and antiparasitic properties. This compound features a nitro group, a phenylmethyl group, and a carboxylic acid group attached to an imidazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid typically involves the nitration of an imidazole derivative. One common method is the electrophilic nitration of 1-(phenylmethyl)-1H-imidazole-5-carboxylic acid using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), ethanol as a solvent.
Substitution: Sodium nitrite (NaNO2), hydrochloric acid (HCl).
Major Products Formed:
Reduction of the nitro group: 4-Amino-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid.
Reduction of the carboxylic acid group: 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-methanol.
Scientific Research Applications
4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiparasitic properties.
Medicine: Potential use in the development of new drugs targeting bacterial and parasitic infections.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid involves the interaction of the nitro group with biological molecules. The nitro group can undergo redox reactions within cells, leading to the generation of reactive oxygen species (ROS). These ROS can cause damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. This mechanism is particularly effective against microorganisms, making the compound useful as an antimicrobial agent .
Comparison with Similar Compounds
Metronidazole: Another nitroimidazole with similar antimicrobial properties.
Tinidazole: Used for the treatment of protozoal infections.
Ornidazole: Known for its antiparasitic activity.
Uniqueness: 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid is unique due to its specific substitution pattern on the imidazole ring, which can influence its reactivity and biological activity. The presence of the phenylmethyl group may enhance its lipophilicity, potentially improving its ability to penetrate biological membranes .
Properties
IUPAC Name |
3-benzyl-5-nitroimidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c15-11(16)9-10(14(17)18)12-7-13(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRJLVPDLIDBNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=C2C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565328 | |
Record name | 1-Benzyl-4-nitro-1H-imidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20565328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82228-58-8 | |
Record name | 1-Benzyl-4-nitro-1H-imidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20565328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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